molecular formula C17H20O3 B4570557 9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4570557
M. Wt: 272.34 g/mol
InChI Key: KZLVJYGSRRDSBV-UHFFFAOYSA-N
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Description

9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromene core: This can be achieved through a Claisen rearrangement followed by cyclization.

    Introduction of the butoxy group: This step involves the alkylation of the chromene core with butyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the chromene core using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chromene core to a more saturated structure.

    Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated chromene derivatives.

Scientific Research Applications

9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or antioxidants.

Mechanism of Action

The mechanism of action of 9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene: A simpler chromene derivative with similar core structure but lacking the butoxy and methyl groups.

    4H-chromene: Another chromene derivative with different substitution patterns.

    Pyranochromenes: Compounds with an additional fused pyran ring, offering different biological activities.

Uniqueness

9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other chromene derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the chromene class, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C17H20O3
Molecular Weight 284.34 g/mol
CAS Number Not specified in the search results

Synthesis

The synthesis of this compound typically involves multi-step processes, including:

  • Formation of the Chromene Core : Achieved through Claisen rearrangement followed by cyclization.
  • Introduction of the Butoxy Group : Alkylation with butyl bromide in the presence of a base.
  • Methylation : Final methylation using methyl iodide and a base like sodium hydride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exhibit anti-inflammatory effects by inhibiting specific enzymes or receptors involved in inflammatory pathways.

Anticancer Activity

Research indicates that chromene derivatives, including this compound, can induce apoptosis in cancer cells. For example, studies have shown that similar compounds interact with tubulin at colchicine binding sites, obstructing polymerization and leading to cell cycle arrest and apoptosis .

Other Biological Activities

Chromene derivatives are known for various biological activities, including:

  • Antimicrobial : Effective against a range of pathogens.
  • Antidiabetic : Potentially beneficial in managing blood glucose levels.
  • Anticonvulsant : Exhibiting properties that may help in seizure control .

Case Studies

Several studies have reported on the biological activities of chromene derivatives:

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects of chromene analogs on various cancer cell lines. Results indicated significant apoptosis induction and reduced cell migration rates .
  • Antimicrobial Activity Assessment :
    • Research demonstrated that chromene derivatives exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern compared to other chromene derivatives:

Compound TypeBiological Activity
2H-chromene General antimicrobial and anticancer
4H-chromene Anticancer with fewer side effects
Pyranochromenes Diverse activities including anti-inflammatory

Properties

IUPAC Name

9-butoxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-4-8-19-14-9-11(2)10-15-16(14)12-6-5-7-13(12)17(18)20-15/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLVJYGSRRDSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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